molecular formula C17H15N3O2S2 B12135495 2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12135495
M. Wt: 357.5 g/mol
InChI Key: WRXWWXMYLNCGCA-UVTDQMKNSA-N
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Description

2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that features a thiazolidinone ring, a pyrrole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced via a condensation reaction between a pyrrole aldehyde and the thiazolidinone intermediate.

    Formation of the Benzamide Group: The final step involves the acylation of the intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit specific signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrrol-2-yl)-N’-(1-naphthylmethylene)acetohydrazide
  • 3-(1-methyl-1H-pyrrol-2-yl)pyridine

Uniqueness

Compared to similar compounds, 2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

2-methyl-N-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H15N3O2S2/c1-11-6-3-4-8-13(11)15(21)18-20-16(22)14(24-17(20)23)10-12-7-5-9-19(12)2/h3-10H,1-2H3,(H,18,21)/b14-10-

InChI Key

WRXWWXMYLNCGCA-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=CN3C)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CN3C)SC2=S

Origin of Product

United States

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